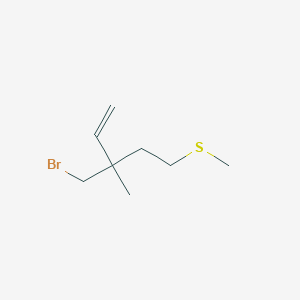

3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene

Description

3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is a brominated alkene derivative featuring a methylsulfanyl (-SMe) substituent and a bromomethyl (-CH2Br) group. Its branched alkene backbone may influence steric interactions and regioselectivity in chemical transformations.

Properties

Molecular Formula |

C8H15BrS |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

3-(bromomethyl)-3-methyl-5-methylsulfanylpent-1-ene |

InChI |

InChI=1S/C8H15BrS/c1-4-8(2,7-9)5-6-10-3/h4H,1,5-7H2,2-3H3 |

InChI Key |

QUSRMMYUYDTDGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCSC)(CBr)C=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the functionalization of a pentene backbone with bromomethyl and methylsulfanyl groups. The approaches generally start from simpler pentene or pentanone derivatives, followed by selective introduction of the bromomethyl and methylsulfanyl substituents.

Synthesis from Pent-1-en-3-one Precursors

A common synthetic route involves the use of pent-1-en-3-one as a key intermediate:

Step 1: Reaction of pent-1-en-3-one with methylsulfanyl reagents (such as methylthiolate salts or methylsulfanyl anions) to introduce the methylsulfanyl group at the 5-position. This step often uses sodium hydride (NaH) as a base in an aprotic solvent like diethyl ether or tetrahydrofuran (THF) at room temperature to facilitate nucleophilic substitution or addition reactions.

Step 2: Bromomethylation at the 3-position can be achieved by treating the intermediate with brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators like benzoyl peroxide under inert atmosphere (argon or nitrogen). This step selectively introduces the bromomethyl group via radical bromination.

This two-step sequence yields the target compound with good regioselectivity and yield, as documented in synthetic communications and supported by experimental data.

Direct Bromomethylation of Methylsulfanyl-Substituted Pentene

Alternatively, starting from 5-bromo-3-methylpent-1-ene , a methylsulfanyl group can be introduced at the 5-position by nucleophilic substitution of a suitable leaving group with methylthiolate ions:

- The bromine atom at the 5-position can be displaced by methylsulfanyl nucleophiles under basic conditions.

- This method requires careful control of reaction conditions to avoid over-substitution or side reactions.

This route is less common but provides an alternative when the brominated pentene is commercially available or easily synthesized.

Industrial and Scale-Up Considerations

- Industrial synthesis optimizes temperature, solvent choice, and reagent concentrations to maximize yield and purity.

- Purification is typically achieved by distillation or recrystallization.

- Use of inert atmosphere (argon or nitrogen) is critical to prevent oxidation of the methylsulfanyl group and unwanted side reactions during bromination.

Reaction Conditions and Analytical Data

Mechanistic Insights

- Methylsulfanyl Introduction: The nucleophilic attack of methylthiolate anion on the electrophilic carbon of pent-1-en-3-one forms a thioether linkage.

- Bromomethylation: Radical bromination via NBS proceeds through radical chain mechanism initiated by benzoyl peroxide, selectively targeting the methyl group adjacent to the double bond.

- The methylsulfanyl group’s electron-donating effect influences regioselectivity and stability of intermediates.

Analytical Characterization Supporting Synthesis

- NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of bromomethyl and methylsulfanyl groups and the alkene moiety.

- Mass Spectrometry (HRMS): Confirms molecular weight and purity.

- Chiral HPLC: Used in cases where stereochemistry is relevant, to assess enantiomeric excess.

- X-Ray Crystallography: Occasionally employed to confirm molecular structure in solid state.

Summary Table of Preparation Routes

| Route No. | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Pent-1-en-3-one | Methylthiolate, NaH, Et2O; then NBS, benzoyl peroxide, 85 °C | High yield, well-studied | Requires inert atmosphere |

| 2 | 5-Bromo-3-methylpent-1-ene | Methylthiolate nucleophile, base | Direct substitution | Possible side reactions |

| 3 | Other pentene derivatives | Radical bromination or nucleophilic substitution | Flexible approach | May need optimization |

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Addition Reactions: The double bond in the pentene backbone can undergo addition reactions with halogens, hydrogen halides, or other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.

Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid in solvents like dichloromethane.

Addition: Bromine or hydrogen bromide in solvents like carbon tetrachloride or chloroform.

Major Products

Substitution: Products such as 3-(Hydroxymethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene or 3-(Cyanomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene.

Oxidation: Products like 3-(Bromomethyl)-3-methyl-5-(methylsulfinyl)pent-1-ene or 3-(Bromomethyl)-3-methyl-5-(methylsulfonyl)pent-1-ene.

Addition: Products such as 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)-1,2-dibromopentane.

Scientific Research Applications

3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: Potential applications in the development of biologically active compounds. The bromomethyl group can be used to introduce functional groups that interact with biological targets.

Medicine: Investigated for its potential use in drug discovery and development. The compound’s unique structure may lead to the development of new pharmaceuticals.

Industry: Used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene depends on the specific reaction it undergoes. For example:

Nucleophilic Substitution: The bromomethyl group acts as an electrophile, and the nucleophile attacks the carbon atom, displacing the bromine atom.

Oxidation: The methylsulfanyl group undergoes oxidation, where the sulfur atom is converted to a sulfoxide or sulfone through the addition of oxygen atoms.

Addition: The double bond in the pentene backbone reacts with electrophiles, forming new bonds and resulting in the addition of atoms or groups across the double bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogues

Sulfur-Containing Alkenes

- 3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol (D1, ATH18534)

- Structure : Features an allylsulfanyl group (-S-CH2CH=CH2) attached to a triazine ring.

- Reactivity : Demonstrated antimicrobial activity by impairing Klebsiella survival under predation by Tetrahymena at 20 mM concentration .

- Key Difference : The triazine core in D1 introduces aromaticity and hydrogen-bonding capacity (via -OH), absent in the target compound. This likely enhances D1’s biological interactions compared to the aliphatic, bromine-driven reactivity of 3-(bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene .

Methylsulfanyl Derivatives

- 3-(Methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine (D0, ATH25986)

- Structure : Contains a methylsulfanyl group (-SMe) on a triazine ring with an amine substituent.

- Reactivity : The -SMe group in D0 may stabilize the triazine ring via electron-donating effects, contrasting with the electron-withdrawing bromine in the target compound. This difference could lead to divergent reactivity in nucleophilic substitution or redox processes .

Brominated Aliphatic Compounds

3-Bromopropylbenzene

- Structure : A simple bromoalkane with a phenyl group.

- Reactivity : The benzyl group enhances stability via resonance, whereas the target compound’s branched alkene may increase steric hindrance, reducing accessibility for SN2 reactions.

2-Methylpentane and 3-Methylpentane

- Structure : Branched alkanes (e.g., 3-methylpentane, CAS 96-14-0).

- Physical Properties : These exhibit lower boiling points (e.g., 3-methylpentane: ~63°C) compared to brominated alkenes like the target compound, which likely has higher polarity and boiling point due to bromine and sulfur .

Data Table: Structural and Functional Comparisons

Research Findings and Implications

- This contrasts with triazine-based analogs (e.g., D1), where sulfur participates in aromatic conjugation .

- Bromine Reactivity : The bromomethyl group offers a leaving group for nucleophilic substitution, a feature absent in sulfur-only analogs like D0 or D41. This makes the target compound more versatile in constructing carbon-carbon or carbon-heteroatom bonds.

- Steric Considerations : The geminal dimethyl and bromomethyl groups on C3 may hinder approach from certain angles, favoring regioselective reactions at the less hindered alkene terminus.

Limitations and Contradictions in Evidence

- The provided evidence lacks direct studies on this compound, requiring extrapolation from analogs.

- Biological data for D1 (ATH18534) cannot be assumed to apply to the target compound due to differences in core structure and functional group placement .

Biological Activity

3-(Bromomethyl)-3-methyl-5-(methylsulfanyl)pent-1-ene is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves halogenation and alkylation reactions. The bromomethyl group is introduced through bromination of the corresponding alkene or via radical substitution methods. The methylsulfanyl group can be introduced through methylation of thiol compounds or by using methylating agents in appropriate solvents.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, modifications in the side chains of related compounds have been shown to enhance their efficacy against hepatitis B virus (HBV), with effective concentrations (EC50) ranging from 2.3 to 6.3 µM . The presence of halogen substituents, such as bromine, has been linked to increased antiviral activity, suggesting that this compound may also possess similar properties.

Anticancer Potential

The compound has been evaluated for its anticancer properties in vitro against various cancer cell lines. Research indicates that structural analogs can inhibit cell proliferation effectively. For example, related benzofuran derivatives have shown IC50 values ranging from 1.48 µM to 68.9 µM against non-small cell lung carcinoma (NSCLC) cell lines . These findings suggest that this compound may also demonstrate cytotoxic effects against cancer cells, warranting further investigation.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. Preliminary data suggest that it could inhibit key enzymes involved in viral replication or cancer cell proliferation pathways. The presence of the methylsulfanyl group is thought to enhance lipophilicity, facilitating better membrane permeability and interaction with intracellular targets .

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

- Antiviral Efficacy : A study demonstrated that analogs with brominated side chains significantly inhibited HBV replication, showing a direct correlation between halogen presence and antiviral potency .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives exhibited potent cytotoxic effects on A549 lung cancer cells, with some compounds achieving IC50 values comparable to established chemotherapeutics like staurosporine .

Comparative Analysis

The following table summarizes the biological activities reported for various derivatives related to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.